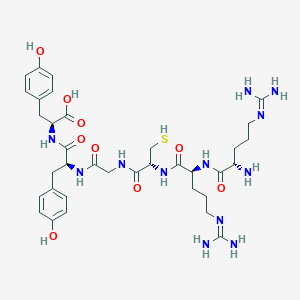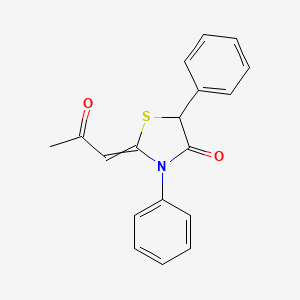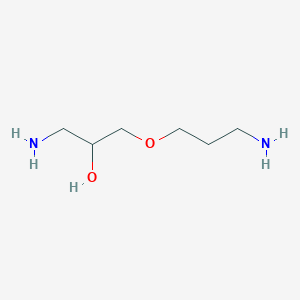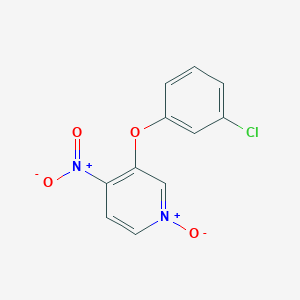
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a 3-chlorophenoxy group and a nitro group at the 4-position, along with an oxide group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide typically involves the nitration of 3-(3-chlorophenoxy)pyridine followed by oxidation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring. The resulting nitro compound is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
科学的研究の応用
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Pyridine N-oxide: A simpler analog with only an oxide group at the nitrogen atom.
3-Chloropyridine: Lacks the nitro and oxide groups but has similar reactivity patterns.
4-Nitropyridine: Contains a nitro group at the 4-position but lacks the chlorophenoxy and oxide groups.
Uniqueness
Pyridine, 3-(3-chlorophenoxy)-4-nitro-, 1-oxide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitro and chlorophenoxy groups, along with the N-oxide, makes it a versatile compound for various applications .
特性
CAS番号 |
509076-65-7 |
|---|---|
分子式 |
C11H7ClN2O4 |
分子量 |
266.64 g/mol |
IUPAC名 |
3-(3-chlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H7ClN2O4/c12-8-2-1-3-9(6-8)18-11-7-13(15)5-4-10(11)14(16)17/h1-7H |
InChIキー |
HPDZPYLPKWOQJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


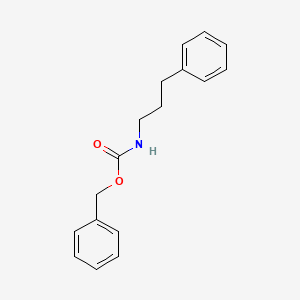
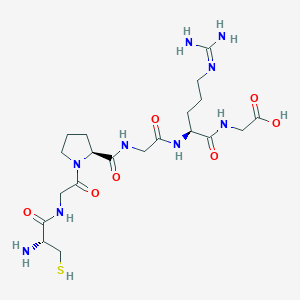
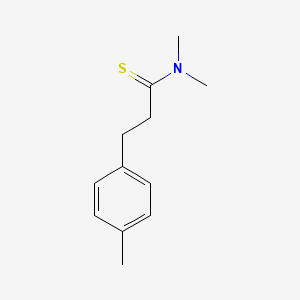



![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
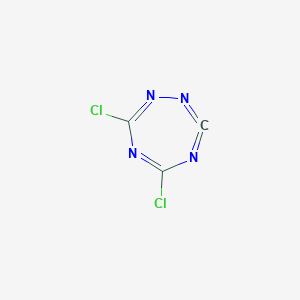
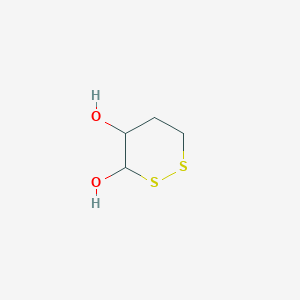
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
